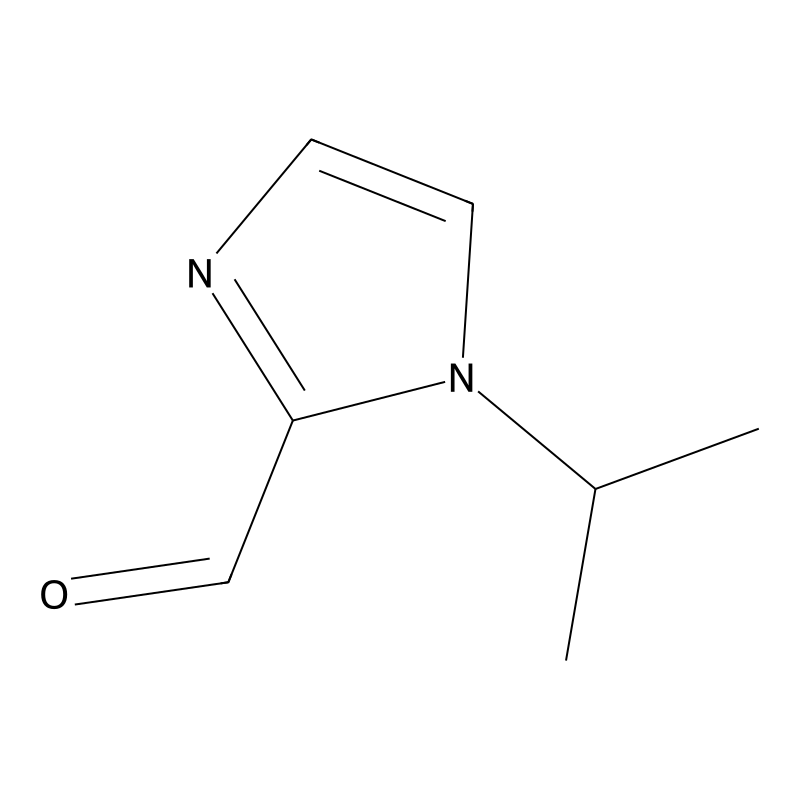

1-Isopropyl-1H-imidazole-2-carbaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Imidazole in Drug Development

Scientific Field: Pharmaceutical Chemistry

Summary of Application: Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Methods of Application: The synthesis of imidazole derivatives involves the reaction of acetophenones and benzylic amines . The reaction is conducted in the presence of an excess of an oxidant, tert-butylhydroperoxide (TBHP), which serves to oxidize an in situ formed enamine to an α-aminoaldehyde .

Imidazole in Dye Synthesis

Scientific Field: Organic Chemistry

Summary of Application: Imidazole and its derivatives are used in the synthesis of new donor-Π-acceptor (D-Π-A) type dyes . These dyes have a wide range of applications in various fields, including textiles, food, cosmetics, and even solar cells .

Methods of Application: The synthesis of these dyes involves the reaction of imidazole derivatives with various donor and acceptor molecules. The specific reaction conditions and reactants can vary depending on the desired properties of the final dye .

Results or Outcomes: The resulting dyes have unique optical properties that make them suitable for a variety of applications. For example, some dyes are used in solar cells due to their ability to absorb and convert light into electricity .

Imidazole in Ligand Synthesis

Scientific Field: Inorganic Chemistry

Summary of Application: 2-Imidazolecarboxaldehyde, a derivative of imidazole, is used in the preparation of tridentate Schiff-base carboxylate-containing ligands . These ligands are used in coordination chemistry and catalysis .

Methods of Application: The synthesis of these ligands involves the condensation reaction of 2-imidazolecarboxaldehyde with amino acids such as β-alanine and 2-aminobenzoic acid .

Results or Outcomes: The resulting ligands have unique coordination properties that make them useful in various catalytic reactions .

1-Isopropyl-1H-imidazole-2-carbaldehyde is an organic compound characterized by its imidazole ring structure, which contains two nitrogen atoms. Its molecular formula is C7H10N2O, with a molecular weight of approximately 138.17 g/mol . The compound features an isopropyl group attached to the imidazole ring and an aldehyde functional group, contributing to its reactivity and potential utility in various chemical processes.

There is no scientific research available on the mechanism of action of 1-Isopropyl-1H-imidazole-2-carbaldehyde.

Research has indicated that 1-Isopropyl-1H-imidazole-2-carbaldehyde exhibits notable biological activities. For instance, it has been evaluated for its potential as an antimicrobial agent and has shown effectiveness against certain strains of bacteria . The presence of the imidazole ring is often associated with bioactivity in pharmaceuticals, particularly in compounds targeting enzymes and receptors.

The synthesis of 1-Isopropyl-1H-imidazole-2-carbaldehyde can be achieved through various methods. One common approach involves the reaction of isopropylamine with an appropriate aldehyde under controlled conditions. Another method involves the condensation of 1-isopropylimidazole with formic acid or other carbonyl sources . These synthetic routes can yield the compound in good purity and yield.

The applications of 1-Isopropyl-1H-imidazole-2-carbaldehyde span several fields:

- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development.

- Coordination Chemistry: It is used in the preparation of ligands for metal complexes.

- Organic Synthesis: The compound serves as an intermediate in the synthesis of various organic molecules.

Interaction studies have shown that 1-Isopropyl-1H-imidazole-2-carbaldehyde can interact with various biological targets. Its ability to form hydrogen bonds due to the aldehyde group enhances its binding affinity to proteins and enzymes, making it a candidate for further pharmacological exploration .

Several compounds share structural similarities with 1-Isopropyl-1H-imidazole-2-carbaldehyde. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1H-Imidazole-2-carbaldehyde | Imidazole derivative | Lacks isopropyl group; simpler structure |

| 2-Methylimidazole | Imidazole derivative | Methyl group instead of isopropyl; different reactivity |

| 4-Methyl-1H-imidazole | Imidazole derivative | Methyl substitution on the nitrogen; altered properties |

| 1-Isobutyl-1H-imidazole-2-carbaldehyde | Imidazole derivative | Isobutyl instead of isopropyl; potential for different interactions |

The presence of the isopropyl group in 1-Isopropyl-1H-imidazole-2-carbaldehyde distinguishes it from these similar compounds, potentially influencing its solubility and biological activity.

From Imidazole Precursors

The synthesis of 1-isopropyl-1H-imidazole-2-carbaldehyde from imidazole precursors represents one of the most established approaches in heterocyclic chemistry. The classical methodology involves a sequential process beginning with the preparation of the imidazole ring system, followed by regioselective functionalization at the nitrogen and carbon positions [1] [2].

The initial step typically employs the Debus-Radziszewski synthesis, where glyoxal, formaldehyde, and ammonia are condensed under acidic conditions to form the parent imidazole ring. This method, first reported by Heinrich Debus in 1858, provides yields of 20-60% but requires harsh reaction conditions including temperatures of 120-180°C and extended reaction times of 6-24 hours [3] [4]. Despite these limitations, the method remains valuable for establishing the fundamental imidazole scaffold.

A more efficient approach utilizes the Radziszewski synthesis, which involves the condensation of α-dicarbonyl compounds with aldehydes and ammonia. This method demonstrates superior yields of 60-85% and operates under milder conditions (100-140°C, 2-8 hours) [5] [6]. The reaction mechanism proceeds through the formation of an α-hydroxyketone intermediate, which subsequently undergoes cyclization and dehydration to yield the desired imidazole product.

The synthesis of imidazole-2-carbaldehyde from imidazole precursors has been extensively studied, with manganese dioxide oxidation of the corresponding carbinol representing a well-established route [1]. Alternative methods include acid-promoted cyclization reactions that provide access to the aldehyde functionality through direct formylation of preformed imidazole rings [1] [2].

Isopropylation Strategies

The introduction of the isopropyl group at the nitrogen position represents a critical step in the synthetic sequence. Traditional isopropylation strategies rely on alkylation reactions using isopropyl halides under basic conditions. The regioselectivity of nitrogen alkylation in imidazole systems depends on several factors, including the nature of the substituents, the alkylating agent, and the reaction medium [7] [8].

The most common approach involves the reaction of imidazole-2-carbaldehyde with isopropyl bromide in the presence of potassium carbonate in dimethylformamide. This method typically requires temperatures of 50°C and reaction times of 6 hours, yielding products with moderate to good selectivity [9]. The reaction proceeds through an SE2 mechanism when conducted in basic media, with the imidazole anion acting as the nucleophile.

An alternative strategy employs the use of alcohols as alkylating agents through the Mitsunobu reaction. This approach offers advantages in terms of mild reaction conditions and high regioselectivity, though it requires expensive reagents such as diethyl azodicarboxylate and triphenylphosphine [10]. The reaction typically proceeds at room temperature and provides yields of 80-95% within 1-3 hours.

Solid-liquid phase transfer catalysis represents another viable approach for isopropylation. This method utilizes quaternary ammonium salts as catalysts and can be conducted under solvent-free conditions, offering environmental benefits [11]. The reaction typically requires temperatures of 25-50°C and provides yields of 75-90% within 0.5-2 hours.

The selection of isopropylation strategy depends on several factors, including the scale of synthesis, economic considerations, and environmental impact. For large-scale production, the traditional base-catalyzed alkylation remains the most practical approach, despite its limitations in terms of regioselectivity and reaction conditions.

Formylation Approaches

The introduction of the formyl group at the 2-position of the imidazole ring represents a key transformation in the synthetic sequence. Traditional formylation approaches rely on electrophilic substitution reactions that exploit the electron-rich nature of the imidazole heterocycle.

The most widely employed method involves the use of dimethylformamide (DMF) as both solvent and formylating agent in the presence of a strong base such as n-butyllithium. This approach proceeds through the formation of an imidazolyl anion, which subsequently undergoes nucleophilic addition to the formyl carbon of DMF [12]. The reaction typically requires temperatures of -78°C during the lithiation step, followed by warming to room temperature, and provides yields of 70-90% within 1-4 hours.

The Vilsmeier-Haack formylation represents an alternative approach that employs phosphorus oxychloride (POCl₃) and dimethylformamide to generate the formylating species in situ. This method operates under mild conditions (0-20°C) and provides efficient formylation with yields of 60-80% within 2-6 hours [13]. However, the use of toxic reagents such as POCl₃ presents significant safety and environmental concerns.

A more environmentally friendly approach involves the use of dimethyl sulfoxide (DMSO) as a formylating agent under oxidative conditions. This method employs iron(III) catalysis and operates under aerobic conditions, providing yields of 65-85% within 3-8 hours at temperatures of 80-120°C [14]. The reaction proceeds through the formation of methyl radicals from DMSO, which subsequently undergo oxidative coupling with the imidazole ring.

Formic acid-mediated formylation represents another viable approach, particularly for the synthesis of 2-formylimidazoles. This method involves the reaction of imidazole with formic acid under acidic conditions, leading to electrophilic aromatic substitution at the 2-position . The reaction typically requires temperatures of 80-120°C and provides moderate yields of 50-70% within 4-8 hours.

The choice of formylation method depends on several factors, including the availability of reagents, safety considerations, and environmental impact. For industrial applications, the DMF-based formylation remains the most practical approach, despite the need for cryogenic conditions during the lithiation step.

Modern Synthetic Approaches

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool for the preparation of imidazole derivatives, offering significant advantages in terms of reaction time, energy efficiency, and product yields. The application of microwave irradiation to imidazole synthesis exploits the dielectric heating properties of polar molecules, leading to rapid and uniform heating of the reaction mixture [16] [17].

The microwave-assisted synthesis of 1-isopropyl-1H-imidazole-2-carbaldehyde can be achieved through a sequential approach involving microwave-promoted alkylation followed by formylation. The alkylation step employs isopropyl bromide and potassium carbonate in dimethylformamide under microwave irradiation at 100-150°C for 5-30 minutes, providing yields of 70-95% [18] [19].

Recent developments in microwave-assisted synthesis have focused on the use of multicomponent reactions for the direct assembly of substituted imidazoles. These approaches involve the condensation of aldehydes, benzil, and ammonium acetate in the presence of p-toluenesulfonic acid as catalyst under microwave irradiation [17] [20]. The reaction typically requires powers of 400 W, reaction times of 4-9 minutes, and provides excellent yields of 80-95%.

The advantages of microwave-assisted synthesis include reduced reaction times, improved yields, and enhanced selectivity compared to conventional heating methods. The rapid heating profile achievable with microwave irradiation allows for precise temperature control and minimizes the formation of side products [21] [22]. Additionally, the use of microwave irradiation can enable reactions that are difficult to achieve under conventional heating conditions.

One notable application involves the synthesis of imidazole-4-carboxylates through microwave-assisted 1,5-electrocyclization of 1,2-diaza-1,3-diene-derived azavinyl compounds. This method employs acetonitrile as solvent and operates at 150°C for 20 minutes, providing yields of 60-85% [16]. The reaction proceeds through a concerted mechanism involving the formation of a bicyclic intermediate, which subsequently undergoes ring-opening and aromatization.

The scalability of microwave-assisted synthesis presents both opportunities and challenges. While laboratory-scale reactions can be efficiently conducted using standard microwave equipment, industrial-scale applications require specialized continuous-flow microwave reactors. These systems offer advantages in terms of throughput and reproducibility but require significant capital investment and technical expertise.

Green Chemistry Methodologies

The implementation of green chemistry principles in imidazole synthesis has gained significant attention due to increasing environmental concerns and regulatory requirements. Green chemistry methodologies focus on the reduction of hazardous substances, the use of renewable resources, and the development of energy-efficient processes [23] [24].

Water-accelerated synthesis represents one of the most promising green chemistry approaches for imidazole preparation. This methodology exploits the unique properties of water as a reaction medium, including its ability to facilitate hydrogen bonding and promote conformational changes in reactive intermediates [25]. The synthesis of imidazole derivatives in water typically involves the condensation of primary amines with aldehydes and nitrogen sources under mild conditions.

The use of ionic liquids as reaction media and catalysts has emerged as another important green chemistry approach. Ionic liquids offer advantages in terms of low volatility, thermal stability, and recyclability, making them attractive alternatives to conventional organic solvents [26]. The synthesis of imidazole derivatives using ionic liquids typically involves the use of deep eutectic solvents (DES) composed of hydrogen bond donors and acceptors.

Solvent-free synthesis represents another important green chemistry methodology. This approach eliminates the need for organic solvents, reducing environmental impact and simplifying product isolation. The synthesis of imidazole derivatives under solvent-free conditions typically involves the use of solid-supported catalysts and mechanical mixing or grinding [27] [28]. The reaction typically requires temperatures of 60-120°C and provides yields of 70-90% within 0.5-3 hours.

Biocatalytic approaches have also been explored for imidazole synthesis, though these methods are still in early stages of development. Enzymatic synthesis offers advantages in terms of selectivity and mild reaction conditions but is limited by the availability of suitable enzymes and the complexity of the reaction systems.

The economic viability of green chemistry methodologies depends on several factors, including the cost of green solvents, the efficiency of catalyst recovery, and the complexity of product purification. While some green chemistry approaches may have higher initial costs, they often provide long-term benefits in terms of reduced waste disposal costs and regulatory compliance.

One-Pot Multicomponent Reactions

One-pot multicomponent reactions have revolutionized the synthesis of imidazole derivatives by enabling the direct assembly of complex molecular architectures from simple starting materials. These reactions offer significant advantages in terms of atom economy, reaction efficiency, and synthetic convergence [29] [30].

The synthesis of 1-isopropyl-1H-imidazole-2-carbaldehyde through one-pot multicomponent reactions typically involves the condensation of isopropylamine, glyoxal, and formaldehyde in the presence of a suitable catalyst. This approach can provide yields of 80-95% within 1-4 hours at temperatures of 80-120°C [31] [32].

Recent developments in one-pot multicomponent reactions have focused on the use of heterogeneous catalysts to facilitate product separation and catalyst recovery. These approaches typically employ solid-supported acids or bases that can be easily separated from the reaction mixture by filtration [27]. The use of magnetic nanoparticles as catalyst supports has gained particular attention due to their ease of separation using external magnetic fields [28].

The van Leusen multicomponent reaction represents one of the most versatile approaches for imidazole synthesis. This method involves the condensation of aldehydes, primary amines, and tosylmethyl isocyanide (TosMIC) to form substituted imidazoles [33]. The reaction typically requires basic conditions and provides yields of 70-90% within 1-4 hours at temperatures of 80-120°C.

The development of cascade reactions has further enhanced the efficiency of one-pot multicomponent approaches. These reactions involve the sequential formation of multiple bonds in a single reaction vessel, leading to the direct assembly of complex molecular architectures [34]. The synthesis of imidazole derivatives through cascade reactions typically involves the initial formation of an imine intermediate, followed by cyclization and aromatization.

The scalability of one-pot multicomponent reactions depends on several factors, including the complexity of the catalyst system, the efficiency of heat and mass transfer, and the compatibility of the reaction conditions with industrial equipment. While these reactions offer significant advantages in terms of synthetic efficiency, they may require careful optimization of reaction conditions to ensure reproducible results on larger scales.

Scale-Up and Industrial Synthesis Considerations

The transition from laboratory-scale synthesis to industrial production of 1-isopropyl-1H-imidazole-2-carbaldehyde involves numerous technical, economic, and regulatory considerations. Industrial-scale synthesis requires careful optimization of reaction conditions, process design, and quality control systems to ensure consistent product quality and economic viability [35] [36].

Heat transfer represents one of the most critical challenges in scaling up imidazole synthesis. Laboratory-scale reactions benefit from excellent heat transfer due to high surface-to-volume ratios, while industrial-scale reactions may suffer from hot spot formation and thermal runaway. The solution involves improved reactor design with enhanced mixing systems, staged addition protocols, and multiple temperature monitoring points throughout the reactor vessel [37] [38].

Mass transfer limitations become increasingly important at industrial scales, particularly for heterogeneous catalytic processes. The distribution of substrates and catalysts throughout large reaction volumes requires optimized agitation systems and, in some cases, the use of micro-mixing devices to ensure uniform concentration profiles [36] [39].

Catalyst recovery and recycling represent major economic considerations for industrial synthesis. While laboratory-scale reactions may not require catalyst recovery due to small quantities involved, industrial processes must implement efficient separation and reactivation systems to maintain economic viability. Magnetic separation systems and immobilized catalysts have emerged as promising solutions for large-scale catalyst recovery [27] [28].

The Sigma-Aldrich Ireland facility provides an example of industrial-scale imidazole production, with individual batch sizes ranging from 500-800 kg and total annual output of 1500-3000 kg. This scale of production requires specialized equipment for handling large volumes of reactants and products, as well as sophisticated process control systems to ensure consistent product quality [40].

Continuous flow synthesis has emerged as a promising approach for industrial-scale imidazole production. This technology offers advantages in terms of precise temperature control, rapid heat transfer, and improved safety profiles. The development of continuous flow processes for imidazole synthesis has demonstrated the ability to produce kilogram quantities of product with residence times of only 2-10 minutes [36] [39].

Process analytical technology (PAT) plays a crucial role in industrial-scale synthesis, enabling real-time monitoring of reaction progress and product quality. The implementation of PAT systems for imidazole synthesis typically involves the use of in-line spectroscopic techniques such as near-infrared (NIR) spectroscopy and Raman spectroscopy to monitor key process parameters [38].

Quality control considerations for industrial synthesis include the implementation of Good Manufacturing Practices (GMP), validation of analytical methods, and establishment of appropriate specifications for raw materials and finished products. The complexity of these requirements increases significantly as production scales increase from pilot to industrial levels [41] [36].

Economic viability represents the ultimate determinant of industrial synthesis success. Process optimization must balance factors such as raw material costs, energy consumption, waste disposal costs, and capital equipment requirements. The development of economically viable processes often requires trade-offs between yield, purity, and production costs [42] [43].

Synthetic Challenges and Solutions

The synthesis of 1-isopropyl-1H-imidazole-2-carbaldehyde presents several specific challenges that require innovative solutions. These challenges range from fundamental issues of regioselectivity and stereochemistry to practical considerations of reaction efficiency and product isolation [44] [45].

Regioselectivity represents one of the most significant challenges in imidazole synthesis, particularly for asymmetric imidazole derivatives. The nitrogen atoms in imidazole exhibit different reactivity patterns due to their distinct electronic environments, leading to potential formation of regioisomeric products during alkylation reactions [7] [46]. The solution involves the use of protecting groups or directing groups to control the site of alkylation, though these approaches add complexity to the synthetic sequence.

The formation of quaternary ammonium salts during alkylation represents another significant challenge. Excessive alkylation can lead to the formation of imidazolium salts, particularly when using reactive alkylating agents such as methyl iodide or benzyl bromide [7] [8]. The solution involves careful control of reaction stoichiometry, temperature, and reaction time to minimize over-alkylation.

Competing side reactions during formylation present additional challenges. The electron-rich nature of the imidazole ring makes it susceptible to multiple substitution reactions, leading to the formation of di- and tri-formylated products [14] [13]. The solution involves the use of mild formylating conditions and careful control of reagent stoichiometry to favor monoformylation.

Product isolation and purification represent practical challenges, particularly for large-scale synthesis. Imidazole derivatives often exhibit similar physical properties, making separation by conventional methods such as distillation or crystallization difficult [47] [48]. The solution involves the development of selective crystallization conditions or the use of specialized purification techniques such as preparative high-performance liquid chromatography (HPLC).

The stability of imidazole-2-carbaldehyde derivatives under various reaction conditions presents additional challenges. The aldehyde functionality is susceptible to oxidation, reduction, and condensation reactions, which can lead to product degradation during synthesis or storage [49] [50]. The solution involves the use of inert atmosphere conditions, appropriate storage temperatures, and the addition of stabilizing agents when necessary.

Catalyst poisoning represents a significant challenge in metal-catalyzed reactions. The nitrogen atoms in imidazole can coordinate strongly to metal centers, leading to catalyst deactivation and reduced reaction efficiency [51] [52]. The solution involves the use of excess catalyst, the implementation of catalyst reactivation protocols, or the development of more robust catalyst systems.

The handling of toxic or hazardous reagents presents safety challenges, particularly in industrial settings. Many traditional formylating agents such as phosphorus oxychloride (POCl₃) present significant health and environmental risks [13]. The solution involves the development of safer alternative reagents or the implementation of specialized handling protocols and containment systems.

Stereochemical Aspects of Synthesis

The stereochemical considerations in the synthesis of 1-isopropyl-1H-imidazole-2-carbaldehyde are primarily related to the configuration of the isopropyl group and the potential for atropisomerism around the nitrogen-isopropyl bond. While the target compound does not contain classical stereocenters, understanding stereochemical aspects is crucial for controlling selectivity and predicting product properties [53] [54].

The isopropyl group attachment to the nitrogen atom creates a chiral environment, though the compound itself is not chiral due to the symmetry of the isopropyl group. However, the conformational preferences of the isopropyl group can influence the reactivity and selectivity of subsequent reactions. Nuclear magnetic resonance (NMR) studies have shown that the isopropyl group preferentially adopts conformations that minimize steric interactions with the imidazole ring [55] [12].

Atropisomerism, or restricted rotation around single bonds, can occur in highly substituted imidazole derivatives. While 1-isopropyl-1H-imidazole-2-carbaldehyde does not exhibit significant atropisomerism, understanding these effects is important for the design of more complex derivatives [53]. The barrier to rotation around the nitrogen-isopropyl bond is typically low enough to allow rapid interconversion at room temperature.

The stereochemical outcome of alkylation reactions depends on several factors, including the steric bulk of the alkylating agent, the electronic properties of the imidazole ring, and the reaction conditions. Primary alkyl halides such as isopropyl bromide typically undergo alkylation with retention of configuration at the alkyl carbon, though the mechanism may involve both SN1 and SN2 pathways depending on the reaction conditions [7] [54].

The use of chiral auxiliaries or chiral catalysts can be employed to control the stereochemical outcome of reactions involving imidazole derivatives. While not directly applicable to the synthesis of 1-isopropyl-1H-imidazole-2-carbaldehyde, these approaches are valuable for the preparation of more complex chiral imidazole derivatives [53] [48].

The stereochemical aspects of formylation reactions are generally less complex, as the formyl group is introduced through electrophilic aromatic substitution without the formation of new stereocenters. However, the regioselectivity of formylation can be influenced by the stereochemical environment around the nitrogen atom [14] [12].

Computational studies have provided valuable insights into the stereochemical preferences of imidazole derivatives. Density functional theory (DFT) calculations have been used to predict the preferred conformations of substituted imidazoles and to understand the factors controlling selectivity in various reactions [56] [52]. These studies have shown that steric interactions between substituents play a dominant role in determining conformational preferences.

The analytical characterization of stereochemical aspects in imidazole derivatives typically involves the use of NMR spectroscopy, particularly two-dimensional (2D) NMR techniques that can provide information about spatial relationships between different parts of the molecule [55] [47]. X-ray crystallography can provide definitive structural information, though it requires the availability of suitable crystals.